molecular formula C18H23NO B1656674 1-(3-Naphthalen-1-yloxypropyl)piperidine CAS No. 5366-78-9

1-(3-Naphthalen-1-yloxypropyl)piperidine

Cat. No.: B1656674
CAS No.: 5366-78-9
M. Wt: 269.4 g/mol
InChI Key: GQLWDCLDJDVQME-UHFFFAOYSA-N
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Description

Structural Significance of Piperidine (B6355638) Scaffolds in Biologically Active Molecules

The piperidine scaffold is a key building block in modern drug discovery, valued for its versatile physicochemical properties that can be fine-tuned to optimize a compound's pharmacological profile. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituent groups, which is crucial for effective binding to biological targets. This structural feature enables piperidine-containing drugs to exhibit high affinity and selectivity for their respective receptors, enzymes, and ion channels.

Furthermore, the nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts which can improve a drug's solubility and bioavailability. The ability to introduce chirality into the piperidine ring also provides an avenue for developing stereospecific drugs with enhanced potency and reduced side effects. The piperidine moiety is found in a wide range of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring its broad therapeutic relevance.

Historical Development of Naphthyloxypropylpiperidine Derivatives in Drug Discovery

The exploration of naphthyloxypropylpiperidine derivatives in drug discovery has a notable history, particularly with the development of compounds targeting adrenoceptors. A prominent example is Naftopidil, an α1-adrenoceptor antagonist. fabad.org.trnih.gov Marketed in Japan since 1999 for the treatment of benign prostatic hyperplasia (BPH), naftopidil's mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow. fabad.org.trnih.gov

The development of naftopidil and similar compounds highlighted the therapeutic potential of the naphthyloxypropylpiperidine core structure. Researchers have since explored various modifications of this scaffold to enhance receptor subtype selectivity and improve pharmacokinetic properties. These efforts have led to a deeper understanding of the structure-activity relationships within this class of compounds and have paved the way for the investigation of new derivatives with potential applications in treating hypertension and other cardiovascular conditions.

Overview of Research Efforts Pertaining to 1-(3-Naphthalen-1-yloxypropyl)piperidine and Related Analogues

While extensive research has been conducted on the broader class of naphthyloxypropylpiperidine derivatives, specific studies focusing solely on this compound are limited. Much of the available information is in the context of larger studies on related analogues. For instance, research on bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist has explored modifications of the piperidine ring to enhance receptor affinity and modulate physicochemical properties.

A study on the local anesthetic activity of 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives provides insights into the potential pharmacological activities of compounds with a similar naphthyloxy-piperidine linkage, although the specific propyl linker is different. Furthermore, a 1989 study on the synthesis and antiallergic activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds offers a historical perspective on the synthesis of similar scaffolds. While these studies provide valuable context, they underscore the need for more focused research to fully elucidate the chemical and biological properties of this compound.

Below is a data table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 5366-78-9
Molecular Formula C18H23NO
PubChem CID 2237972

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5366-78-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)piperidine

InChI

InChI=1S/C18H23NO/c1-4-12-19(13-5-1)14-7-15-20-18-11-6-9-16-8-2-3-10-17(16)18/h2-3,6,8-11H,1,4-5,7,12-15H2

InChI Key

GQLWDCLDJDVQME-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCOC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 3 Naphthalen 1 Yloxypropyl Piperidine and Analogues

General Approaches to Piperidine (B6355638) Ring Synthesis

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. nih.govtaylorfrancis.combeilstein-journals.orgmdpi.comajchem-a.combeilstein-journals.org These methods can be broadly categorized into the functionalization of pre-existing rings or the de novo construction of the heterocyclic system from acyclic precursors. researchgate.net

One of the most fundamental and widely used methods for synthesizing the piperidine core is the hydrogenation of pyridine (B92270) and its derivatives. nih.govresearchgate.netdtic.mil This approach benefits from the wide availability of substituted pyridines.

Historically, these reactions required harsh conditions, such as high temperatures and pressures, often with catalysts like nickel. nih.govdtic.milgoogle.comsciencemadness.org Modern advancements have introduced a variety of catalysts and conditions that allow for milder and more selective transformations. nih.govresearchgate.net Catalytic systems based on rhodium, ruthenium, palladium, and iridium are commonly employed. sciencemadness.orgdicp.ac.cnorganic-chemistry.org For instance, heterogeneous 10% Rh/C can effectively catalyze the hydrogenation of pyridines in water at 80°C under 5 atm of H₂ pressure. organic-chemistry.org

Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional thermochemical processes, allowing the reaction to proceed at ambient temperature and pressure without the need for high-pressure H₂ gas. acs.orgnih.gov Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high yield and current efficiency. acs.orgnih.gov

The reduction of pyridinium (B92312) salts represents another key strategy. researchgate.netdicp.ac.cn N-benzylpyridinium salts can be reduced via transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source, catalyzed by a rhodium complex. dicp.ac.cn Double reduction strategies, where a pyridine derivative is first partially reduced (e.g., with sodium borohydride) and then asymmetrically hydrogenated using a chiral catalyst, allow for the synthesis of stereodefined piperidines. mdpi.com

Method Catalyst/Reagent Conditions Key Features
Catalytic Hydrogenation Nickel, Rh/C, Ru-basedHigh pressure/temperature (classical); Milder conditions (modern)Fundamental, widely applicable for various substituted pyridines. nih.govdtic.milgoogle.comorganic-chemistry.org
Electrocatalytic Hydrogenation Carbon-supported Rhodium (Rh/C)Ambient temperature and pressureSustainable, avoids high-pressure H₂, high efficiency. acs.orgnih.gov
Transfer Hydrogenation Rhodium complex, Formic acid/TriethylamineMild conditionsEffective for reducing pyridinium salts. dicp.ac.cn
Double Reduction NaBH₄ followed by chiral Ru(II) complexStepwise, mild conditionsAllows for asymmetric synthesis and access to chiral piperidines. mdpi.com

Intramolecular cyclization of functionalized acyclic precursors is a powerful method for constructing the piperidine ring, offering control over substitution patterns and stereochemistry. nih.govmdpi.com These reactions involve the formation of one or more C-N or C-C bonds to close the ring.

Common strategies include:

Alkene Cyclization : Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, can form substituted piperidines by functionalizing a double bond and simultaneously forming the N-heterocycle. nih.gov

Alkyne Cyclization : An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can produce piperidines. nih.govmdpi.com This proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion that is subsequently reduced. nih.govmdpi.com

Radical Cyclization : Radical-mediated cyclization of linear amino-aldehydes or 1,6-enynes provides another route to the piperidine scaffold. nih.govmdpi.com

Reductive Amination : Intramolecular reductive amination of dicarbonyl compounds (dialdehydes, ketoaldehydes) is a straightforward method to access the piperidine skeleton, particularly for polyhydroxylated derivatives. beilstein-journals.orgchim.itresearchgate.net

Electroreductive Cyclization : An electrochemical approach involves the cyclization of an imine with a terminal dihaloalkane. beilstein-journals.orgnih.gov In this process, the imine is reduced at the cathode to a radical anion, which then acts as a nucleophile, attacking the dihaloalkane to initiate the cyclization cascade. beilstein-journals.orgnih.gov

Cyclization Type Precursor Substrate Catalyst/Conditions Mechanism Highlight
Alkene Cyclization Alkenyl aminesGold(I) or Palladium complexesOxidative amination and difunctionalization of a double bond. nih.gov
Alkyne Cyclization Alkynyl aminesAcid-mediatedReductive hydroamination via an iminium ion intermediate. nih.govmdpi.com
Radical Cyclization Amino-aldehydes, 1,6-enynesCobalt(II) catalyst, Borane (B79455) additionIntramolecular radical addition to form the ring. nih.gov
Electroreductive Cyclization Imines and dihaloalkanesElectrochemical cell (e.g., flow microreactor)Cathodic reduction of imine initiates nucleophilic attack and cyclization. beilstein-journals.orgnih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. taylorfrancis.comresearchgate.netbohrium.comacs.orgtandfonline.com This strategy is valued for its atom economy and operational simplicity in generating highly functionalized piperidines. bohrium.com

A common example is the pseudo five-component reaction of aromatic aldehydes, anilines, and β-ketoesters (such as alkyl acetoacetates) to yield polysubstituted piperidines. researchgate.netbohrium.com Various catalysts, including ionic liquids, TMSI, and Lewis acids like Yb(OTf)₃, have been employed to promote these transformations. researchgate.netbohrium.comtandfonline.com

Annulation reactions involve the formation of a new ring onto a pre-existing structure. Tunable [4+2] annulations have been developed to access piperidine scaffolds. nih.gov For example, the reaction between an allylsulfonamide and styrene can be directed to form a piperidine product under specific conditions involving N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP). nih.gov Annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds provides a direct route to 5,6,7,8-tetrahydroindolizines, which contain a fused piperidine ring. researcher.life

The demand for enantiomerically pure piperidines in the pharmaceutical industry has driven the development of chemo-enzymatic methods. nih.govacs.orgresearchgate.net These approaches combine chemical synthesis with biocatalytic steps to achieve high levels of stereoselectivity under mild conditions. nih.govacs.org

A key strategy is the asymmetric dearomatization of activated pyridines. nih.govacs.orgresearchgate.net This can be achieved through a one-pot cascade reaction involving multiple enzymes. For example, an amine oxidase can oxidize an N-substituted tetrahydropyridine to generate a dihydropyridinium intermediate in situ. nih.gov This intermediate is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield a chiral piperidine. nih.govacs.orgresearchgate.net By selecting the appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer of the final product. nih.gov This methodology has been successfully applied to the synthesis of precursors for drugs such as Preclamol and Niraparib. nih.govacs.orgresearchgate.net

Targeted Synthetic Routes for 1-(3-Naphthalen-1-yloxypropyl)piperidine and Structural Congeners

The synthesis of this compound is most directly achieved through the nucleophilic substitution reaction between piperidine and a suitable 3-(naphthalen-1-yloxy)propyl halide. This convergent approach relies on the preparation of key precursors containing the piperidine and the naphthyloxypropyl moieties separately.

The primary intermediate required for the synthesis is a 1-(3-halopropoxy)naphthalene, such as 1-(3-bromopropoxy)naphthalene. chemsrc.com This precursor is typically synthesized via a Williamson ether synthesis. The reaction involves the O-alkylation of 1-naphthol with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base.

Synthesis of 1-(3-bromopropoxy)naphthalene:

Reactants : 1-Naphthol and 1,3-dibromopropane.

Base : A suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group of 1-naphthol, forming the more nucleophilic naphthoxide anion.

Solvent : A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is commonly used.

Mechanism : The naphthoxide anion displaces one of the bromide ions from 1,3-dibromopropane in an Sₙ2 reaction to form the desired ether. Using a large excess of the dihalide reactant helps to minimize the formation of the symmetrical diether byproduct.

Once the 1-(3-halopropoxy)naphthalene intermediate is obtained, the final step is the N-alkylation of piperidine. researchgate.netresearchgate.net This is another Sₙ2 reaction where the secondary amine nitrogen of piperidine acts as the nucleophile, displacing the remaining halide on the propyl chain.

Synthesis of this compound:

Reactants : Piperidine and 1-(3-bromopropoxy)naphthalene or 1-(3-chloropropoxy)naphthalene.

Base : A base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize the hydrogen halide (HBr or HCl) formed during the reaction. researchgate.net

Solvent : Solvents like DMF, acetonitrile, or ethanol are suitable for this transformation. researchgate.nettandfonline.com

Conditions : The reaction is typically carried out by stirring the reactants at room temperature or with gentle heating to ensure completion. researchgate.net

This two-step sequence provides an efficient and modular route to the target compound and allows for the synthesis of a wide range of structural congeners by varying either the piperidine derivative or the aromatic alcohol used in the initial ether synthesis step.

Coupling Reactions and Final Product Formation (e.g., Alkylation, Amidation)

The synthesis of this compound and its analogues is predominantly achieved through nucleophilic substitution reactions, with N-alkylation of piperidine being the most direct and common final step. This process typically involves the coupling of a piperidine moiety with a three-carbon propyl chain attached to a naphthalen-1-yloxy group.

A prevalent synthetic strategy is a two-step process. The first step involves a Williamson ether synthesis to construct the naphthalen-1-yloxypropyl intermediate. gordon.eduwikipedia.orgwvu.edujk-sci.commasterorganicchemistry.com This is achieved by reacting 1-naphthol with a suitable 1,3-dihalogenated propane, such as 1-bromo-3-chloropropane, in the presence of a base like sodium hydroxide or potassium carbonate. The more reactive halogen (in this case, bromine) undergoes nucleophilic substitution by the naphthoxide ion, yielding 1-(3-chloropropoxy)naphthalene.

The second and final step is the N-alkylation of piperidine with the previously synthesized 1-(3-chloropropoxy)naphthalene. odu.eduresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often with a base such as potassium carbonate to neutralize the hydrogen chloride formed during the reaction. researchgate.net The nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chloride ion from the propyl chain to form the final product, this compound. The synthesis of structurally related 1-[3-(aryloxy)propyl]piperidines has been reported using similar alkylation procedures. nih.gov The synthesis of propranolol, which features a related 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol structure, also employs a similar strategy involving the reaction of 1-naphthol with an epoxide followed by reaction with an amine. researchgate.netsemanticscholar.org

Alternative approaches, such as reductive amination, could also be employed. This would involve the reaction of piperidine with 3-(naphthalen-1-yloxy)propanal in the presence of a reducing agent. mdpi.comnih.govchemrxiv.org The aldehyde would first react with piperidine to form an iminium ion, which is then reduced in situ to yield the final tertiary amine.

While direct amidation is not the most common route to this specific compound, related structures can be synthesized via amide bond formation followed by reduction. For instance, one could synthesize N-(3-(naphthalen-1-yloxy)propyl)piperidine-2-one from a suitable precursor and then reduce the amide to the corresponding amine. A one-pot synthesis of N-substituted piperidines from halogenated amides has also been described, which involves amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

Table 1: Key Reactions in the Synthesis of this compound

Reaction TypeReactant 1Reactant 2Key ReagentsProduct
Williamson Ether Synthesis1-Naphthol1-Bromo-3-chloropropaneBase (e.g., NaOH, K₂CO₃)1-(3-Chloropropoxy)naphthalene
N-AlkylationPiperidine1-(3-Chloropropoxy)naphthaleneBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound
Reductive AminationPiperidine3-(Naphthalen-1-yloxy)propanalReducing Agent (e.g., NaBH₃CN)This compound

Considerations for Stereochemical Control in Synthesis

The parent compound, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, the introduction of substituents on either the piperidine ring or the propyl chain would create stereogenic centers, necessitating the use of asymmetric synthesis techniques to obtain enantiomerically pure or enriched products.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines. nih.gov These methods can be broadly categorized as:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring. For example, L-glutamic acid can be converted into a chiral piperidine derivative. thieme-connect.com

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral transition metal complex or an organocatalyst, can promote the formation of one enantiomer over the other. dicp.ac.cnnih.gov For instance, the asymmetric hydrogenation of pyridine derivatives using a chiral iridium catalyst is a powerful method for producing enantioenriched piperidines. nih.gov Similarly, rhodium-catalyzed reductive transamination of pyridinium salts can yield a variety of chiral piperidines with excellent enantioselectivity. dicp.ac.cn

Diastereoselective Reactions: If a stereocenter is already present in the molecule, it can influence the formation of a new stereocenter. For example, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov

In the context of synthesizing chiral analogues of this compound, if a substituent were introduced at the 2-, 3-, or 4-position of the piperidine ring, any of the above methods could be employed to control the stereochemistry at that position. For instance, a one-pot synthesis of substituted piperidines through a nitroalkene, amine, and enone condensation has been shown to proceed with high diastereoselectivity, and the use of chiral amines can induce enantioselectivity. nih.govacs.orgrsc.orgacs.org

If a stereocenter were to be introduced on the propyl chain, for example at the 2-position, a different set of asymmetric strategies would be required. This could involve the asymmetric reduction of a corresponding ketone or the use of a chiral building block for the three-carbon chain.

Table 2: Strategies for Stereochemical Control in the Synthesis of Piperidine Analogues

StrategyDescriptionExample Application
Chiral Pool SynthesisUse of naturally occurring chiral molecules as starting materials.Synthesis of (S)-3-aminopiperidine from L-glutamic acid. thieme-connect.com
Asymmetric CatalysisEmployment of a chiral catalyst to favor the formation of one stereoisomer.Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts. dicp.ac.cn
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.N/A
Diastereoselective ReactionAn existing stereocenter directs the formation of a new stereocenter.Reductive cyclization of chiral amino acetals. nih.gov
Chemo-enzymatic MethodsCombination of chemical synthesis and biocatalysis to achieve high stereoselectivity.Asymmetric dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade. nih.gov

Structure Activity Relationship Sar Investigations of 1 3 Naphthalen 1 Yloxypropyl Piperidine Analogues

Methodological Framework for SAR Elucidation in Piperidine (B6355638) Series

The elucidation of SAR in piperidine series involves a systematic approach to synthesizing and evaluating analogues to determine the impact of structural changes on biological activity. This process often begins with the identification of a lead compound, in this case, 1-(3-naphthalen-1-yloxypropyl)piperidine. Key moieties of the lead compound, such as the naphthalene (B1677914) ring, the piperidine ring, and the propyl linker, are identified for modification.

A variety of synthetic strategies are employed to create a library of analogues. For instance, different substituted naphthalenes or other aromatic systems can be introduced. The piperidine ring itself can be modified with various substituents, or its nitrogen atom can be functionalized. nih.gov Additionally, the length and composition of the alkyl linker can be altered.

Once synthesized, these analogues are subjected to biological assays to measure their activity. The data from these assays are then analyzed to identify trends and establish relationships between specific structural features and biological outcomes. Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can also be used to build predictive models and gain insights into the molecular interactions between the compounds and their biological targets.

Influence of Naphthalene Moiety Modifications on Biological Activity

The naphthalene moiety is a critical component of the this compound scaffold, and its modification can significantly impact biological activity. The lipophilic nature of the naphthalene ring often contributes to the compound's ability to cross cell membranes.

Studies on related compounds have shown that replacing the naphthalene ring with other aromatic systems, such as a phenyl group, can alter the compound's potency and selectivity. nih.gov For example, in a series of P2Y14R antagonists, the naphthalene ring could be substituted with a phenyl-1,2,3-triazole or an N-phenyl-amide while maintaining affinity. nih.gov Furthermore, the position of substituents on the naphthalene ring can also play a crucial role. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its interaction with biological targets.

Impact of Piperidine Ring Substitutions and Nitrogen Functionalization on Activity

The piperidine ring is another key pharmacophoric element, and its substitution or modification can lead to significant changes in biological activity. researchgate.net The nitrogen atom within the piperidine ring is often a key site for interaction with biological targets and can be protonated at physiological pH, influencing the compound's solubility and binding characteristics.

Introducing substituents on the piperidine ring can alter the compound's conformation and steric profile. For example, adding alkyl or hydroxyl groups can affect the compound's affinity and selectivity for its target. nih.gov In some cases, creating bridged piperidine analogues can introduce conformational constraints that may lead to higher receptor affinity by more closely mimicking a receptor-preferred conformation. nih.gov

Functionalization of the piperidine nitrogen can also have a profound effect. N-acylation or N-alkylation can change the basicity of the nitrogen and introduce new functional groups for interaction. nih.gov For instance, in a study of piperidine derivatives as MAO inhibitors, substituting the piperidine ring with small amino functional groups yielded compounds with comparatively higher activity for MAO-B inhibition. nih.gov

The following table summarizes the effects of various piperidine ring modifications on biological activity based on findings from related compound series.

ModificationEffect on Biological ActivityReference
Para-hydroxy substitutionIncreased MAO inhibitory activity nih.gov
Bridged piperidine (quinuclidine)Maintained affinity for P2Y14R nih.gov
N-substitution with alkyl/acyl groupsInfluences conformational populations nih.gov
Small amino functional group substitutionHigher MAO-B inhibitory activity nih.gov

Role of the Alkyl Linker Length and Composition (Propyl Chain) on Pharmacological Profiles

The three-carbon propyl linker connecting the naphthalene and piperidine moieties plays a crucial role in defining the spatial relationship between these two key pharmacophores. The length and flexibility of this linker are critical for optimal interaction with the biological target.

Studies on similar compounds have demonstrated that varying the length of the alkyl chain can significantly impact pharmacological activity. For instance, in a series of MAO-B inhibitors, the optimal length of the linker between a myristic acid derivative (MDP) ring and a nitrogen-containing heterocyclic ring was found to be 2-5 carbons. nih.gov Shortening or lengthening the chain outside this optimal range often leads to a decrease in activity.

The composition of the linker can also be modified. Introducing heteroatoms such as oxygen or nitrogen, or creating a more rigid linker through the incorporation of double or triple bonds, can alter the compound's flexibility and conformational preferences, thereby influencing its biological profile. nih.gov

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

Based on the SAR investigations of analogous compounds, several critical pharmacophoric elements within the this compound scaffold can be identified. These are the structural features that are essential for its biological activity.

A general pharmacophore model for this class of compounds would likely include:

An aromatic region: Represented by the naphthalene ring, which is crucial for hydrophobic interactions.

A basic nitrogen atom: Located within the piperidine ring, which can act as a hydrogen bond acceptor or be protonated to form ionic interactions.

A specific spatial arrangement: The propyl linker dictates the distance and orientation between the aromatic and basic centers, which must be optimal for binding to the target.

A pharmacophore hypothesis for a related naphthalene-based antagonist identified key features including positive and negative ionic features, hydrophobic features, and two aromatic ring features defining the naphthalene scaffold. researchgate.net Modifications to any of these key elements are likely to have a significant impact on the compound's biological activity.

The table below outlines the key pharmacophoric elements and their putative roles.

Pharmacophoric ElementPutative RoleReference
Naphthalene MoietyHydrophobic interactions, potential aromatic stacking nih.govresearchgate.net
Piperidine NitrogenHydrogen bonding, ionic interactions (when protonated) nih.govnih.gov
Propyl LinkerDefines spatial orientation and distance between key moieties nih.govresearchgate.net

Pharmacological Characterization and Receptor Interaction Profiles

In Vitro Receptor Binding Affinity Studies

No studies providing specific binding affinity constants, such as Ki or IC50 values, for 1-(3-(Naphthalen-1-yloxy)propyl)piperidine at key neurotransmitter receptors were identified.

Binding to Histamine (B1213489) H₃ Receptors

There is no published data on the in vitro binding affinity of 1-(3-(Naphthalen-1-yloxy)propyl)piperidine for histamine H₃ receptors. However, research on a close structural analog, 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine, which features a longer five-carbon (pentyl) chain, demonstrated a binding affinity (Ki) of 53.9 nM for the histamine H₃ receptor. nih.gov This suggests that the naphthyloxy-alkyl-piperidine scaffold can interact with this receptor, but the specific affinity of the propyl-chain variant is undetermined.

Binding to Sigma-1 Receptors

Direct in vitro binding studies for 1-(3-(Naphthalen-1-yloxy)propyl)piperidine at sigma-1 receptors have not been reported. The piperidine (B6355638) moiety is a common structural feature in many high-affinity sigma-1 receptor ligands. nih.govugr.es Studies on various N-substituted piperidine derivatives have established their potential for significant sigma-1 receptor affinity, often in the nanomolar range. nih.govuniba.it However, without direct experimental data, the affinity of 1-(3-(Naphthalen-1-yloxy)propyl)piperidine for this receptor remains unknown.

Selectivity Profiling Against Other Neurotransmitter Receptors (e.g., H₁, H₂, H₄, Opioid Receptors)

A selectivity profile for 1-(3-(Naphthalen-1-yloxy)propyl)piperidine is not available. To determine its specificity, the compound would need to be tested in a panel of binding assays against other receptors. For context, related piperidine-based compounds have been evaluated for their activity at other histamine receptor subtypes (H₁), as well as mu, delta, and kappa opioid receptors, to establish their selectivity. nih.govnih.gov

Functional Assays for Receptor Agonism and Antagonism

The functional activity of 1-(3-(Naphthalen-1-yloxy)propyl)piperidine, determining whether it acts as an agonist, antagonist, or inverse agonist at any receptor, has not been documented.

Assessment of Cyclic AMP Modulation

No studies assessing the effect of 1-(3-(Naphthalen-1-yloxy)propyl)piperidine on cyclic AMP (cAMP) signaling pathways have been published. Such assays are crucial for determining the functional consequence of receptor binding, particularly for G-protein coupled receptors like the histamine H₃ receptor. For example, the analog 1-(5-(naphthalen-1-yloxy)pentyl)azepane was confirmed to be a histamine H₃ receptor antagonist through a cAMP functional assay, where it exhibited an IC₅₀ of 312 nM. nih.gov

In Vitro Efficacy Evaluation in Target Systems

There is no available data on the in vitro efficacy of 1-(3-(Naphthalen-1-yloxy)propyl)piperidine in any target biological systems, such as isolated tissues or cell-based models.

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for 1-(3-Naphthalen-1-yloxypropyl)piperidine and its closely related analogues has been investigated through a combination of receptor binding assays, functional assessments, and computational modeling. These studies have primarily focused on its interaction with the P2Y purinergic receptor 14 (P2Y14R), with additional research exploring the binding characteristics of similar chemical scaffolds to sigma (σ) and dopamine (B1211576) receptors.

Research has identified compounds structurally related to this compound as potent antagonists of the P2Y14 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory processes. nih.gov The endogenous agonists for this receptor include UDP-sugars like UDP-glucose. nih.gov The antagonistic action of these naphthalene-based piperidine derivatives blocks the signaling cascade initiated by the binding of these endogenous agonists.

Molecular modeling studies, based on the homology with the P2Y12 receptor structure, have provided insights into the binding interactions of these antagonists. digitellinc.comnih.gov These models suggest that the piperidine moiety of the molecule is situated in a solvent-exposed and flexible region of the receptor, likely near the extracellular tips of transmembrane helices 2 and 3, as well as extracellular loops 2 and 3. researchgate.net The stability and persistence of key interactions between the antagonist and the receptor are crucial for its potency. digitellinc.comnih.gov For instance, modifications to the piperidine ring, such as introducing bridged structures, have been shown to influence receptor affinity, suggesting that the conformation of this part of the molecule is a key determinant in its interaction with the receptor. nih.govunipd.it

Furthermore, structure-activity relationship (SAR) studies have explored how different substitutions on the piperidine and naphthalene (B1677914) rings affect binding affinity. The introduction of a 5-(hydroxymethyl)isoxazol-3-yl group as a piperidine bioisostere in a related naphthalene-containing scaffold resulted in a compound with an IC50 of 15 nM at the human P2Y14R. nih.gov Molecular docking and dynamics simulations of this analog indicated that the hydroxymethylisoxazole group interacts with the extracellular loops of the receptor, highlighting the importance of this region for ligand binding. nih.gov

While the primary focus has been on P2Y14R, the phenoxyalkylpiperidine scaffold, which is structurally similar to this compound, has been shown to produce high-affinity ligands for the sigma-1 (σ1) receptor. uniba.it The σ1 receptor is an intracellular chaperone protein, and its ligands can modulate various downstream signaling pathways. nih.gov Docking studies of these related compounds suggest that the phenoxy moiety interacts with hydrophobic residues within the σ1 receptor binding site. uniba.it

Additionally, piperidine-based scaffolds are known to interact with dopamine receptors. Both the σ1 and dopamine D4 receptors have binding sites that accommodate basic nitrogen-containing scaffolds like piperidine, which form key interactions with acidic residues such as glutamate (B1630785) or aspartate in the receptor. chemrxiv.org Specifically for the dopamine D2 receptor, a crucial interaction involves a protonable nitrogen on the ligand and an aspartic acid residue (Asp114). nih.gov

The following tables summarize the receptor binding affinities for various analogues of this compound.

Table 1: P2Y14 Receptor Binding Affinities of Naphthalene-Based Piperidine Analogues

Compound Modification Receptor Assay Type Affinity (IC50)
PPTN (1) Phenyl-piperidine P2Y14R antagonist Human P2Y14R Fluorescence Binding Not specified, used as reference
MRS4738 (15) (S,S,S) 2-azanorbornane enantiomer Human P2Y14R Fluorescence Binding Higher affinity than PPTN
Isoquinuclidine (34) Isoquinuclidine modification Human P2Y14R Fluorescence Binding 15.6 nM
Isonortropanol (30) Isonortropanol modification Human P2Y14R Fluorescence Binding 21.3 nM

| MRS4654 (32) | 5-(hydroxymethyl)isoxazol-3-yl piperidine bioisostere | Human P2Y14R | Not specified | 15 nM |

Table 2: Sigma-1 (σ1) Receptor Binding Affinities of Related Phenoxyalkylpiperidines

Compound Linker and Substitution Receptor Affinity (Ki)
4a 3-(4-Chlorophenoxy)propyl linker, cis-2,6-dimethylpiperidine σ1 17.2 nM

| Unnamed Analogues | Varied phenoxyalkylpiperidines | σ1 | Subnanomolar to micromolar range |

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of 1-(3-Naphthalen-1-yloxypropyl)piperidine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for predicting its binding affinity and mode of interaction with various biological targets, such as receptors or enzymes.

Studies on structurally related piperidine (B6355638) and naphthalene-based compounds have successfully employed molecular docking to identify potential biological targets and elucidate interaction mechanisms. For instance, piperidine derivatives have been docked against targets like the sigma-1 (σ1) and histamine (B1213489) H3 receptors to understand their dual-acting potential nih.govacs.org. Similarly, naphthalene-based antagonists have been modeled with receptors like the P2Y14R researchgate.netnih.gov. For this compound, such studies would be instrumental in predicting its pharmacological profile.

Ligand-Receptor Interaction Analysis and Binding Site Characterization

Once a potential binding pose is identified through docking, a detailed analysis of the ligand-receptor interactions is performed. This involves identifying the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions like salt bridges or π-cation interactions.

For a molecule like this compound, the following interactions would be anticipated:

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The large, aromatic naphthalene (B1677914) ring system and the propyl chain are expected to form significant hydrophobic interactions with nonpolar pockets within a receptor binding site.

π-Cation Interactions: The electron-rich naphthalene ring could interact favorably with positively charged residues (like lysine (B10760008) or arginine) in a binding pocket. The protonated piperidine nitrogen could also form a π-cation interaction with aromatic residues like phenylalanine or tyrosine rsc.org.

Computational studies on similar piperidine-based ligands targeting the σ1 receptor have identified key interactions with amino acid residues such as Glu172 and Asp126, which form salt bridges with the basic nitrogen of the ligand rsc.org. Characterizing these specific interactions for this compound is essential for understanding its structure-activity relationship (SAR).

Prediction and Validation of Binding Poses

The primary output of a molecular docking simulation is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. The top-ranked pose is considered the most likely binding mode. However, these predictions require validation to ensure their accuracy.

A common method for validation is to perform molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. If the ligand remains stably bound to the receptor in the predicted orientation throughout the simulation, it increases confidence in the docking result. For related piperidine ligands, MD simulations have been used to confirm interactions with key residues in lipophilic binding pockets nih.gov.

The table below summarizes the typical interactions investigated in docking studies for compounds containing piperidine and naphthalene moieties.

Interaction TypeMolecular FeaturePotential Interacting Residue
Electrostatic Protonated Piperidine NitrogenAspartic Acid (Asp), Glutamic Acid (Glu)
Hydrogen Bonding Piperidine Nitrogen (acceptor)Serine (Ser), Threonine (Thr), Tyrosine (Tyr)
Hydrophobic Naphthalene Ring, Propyl ChainLeucine (Leu), Valine (Val), Isoleucine (Ile)
π-Stacking Naphthalene RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
π-Cation Naphthalene Ring / Piperidine N+Lysine (Lys), Arginine (Arg) / Phenylalanine (Phe)

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity, which complements the findings from molecular docking.

Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation. For a flexible molecule like this compound, this involves exploring the different possible shapes (conformers) it can adopt.

The key areas of conformational flexibility are:

The Piperidine Ring: It is well-established that the piperidine ring preferentially adopts a stable "chair" conformation researchgate.net.

The Propyl Linker: The single bonds within the 3-(naphthalen-1-yloxy)propyl chain can rotate, leading to numerous possible orientations of the naphthalene and piperidine groups relative to each other.

Geometry optimization calculations would identify the most stable arrangement by minimizing the molecule's total energy. This optimized structure is the most probable conformation of the isolated molecule and serves as the starting point for further calculations.

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

Once the geometry is optimized, quantum chemical methods are used to calculate various electronic descriptors that predict the molecule's reactivity and interaction potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are nucleophilic and prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are electrophilic and susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates high stability nih.gov. For this compound, the HOMO is likely distributed across the electron-rich naphthalene ring, while the LUMO may also be located on this aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of different electrostatic potential.

Red/Yellow: Regions of negative potential (electron-rich), which are attractive to electrophiles. In this molecule, such regions would be expected around the ether oxygen and the piperidine nitrogen.

Blue: Regions of positive potential (electron-poor), which are attractive to nucleophiles. MEP maps are invaluable for predicting how the molecule will interact with biological receptors, particularly in forming hydrogen bonds and other electrostatic interactions researchgate.net.

The following table outlines key electronic descriptors and their significance.

DescriptorDefinitionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability, likely centered on the naphthalene ring.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
Energy Gap (ΔE) ELUMO - EHOMOCorrelates with chemical reactivity and stability.
MEP Molecular Electrostatic PotentialVisualizes charge distribution to predict sites for non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for a series of analogues of this compound, researchers would first synthesize and test a set of related compounds with variations in their structure (e.g., different substituents on the naphthalene or piperidine rings). Then, a large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties:

Topological Descriptors: Describe the connectivity of atoms.

Electronic Descriptors: Include properties like HOMO/LUMO energies and dipole moment.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures lipophilicity.

Steric Descriptors: Describe the size and shape of the molecule.

Using statistical techniques like multilinear regression (MLR), a QSAR equation is generated that relates a selection of these descriptors to the observed biological activity nih.gov. For naphthalene and piperidine-containing compounds, QSAR studies have shown that properties like lipophilicity and electronic parameters are often crucial for activity nih.gov. A robust QSAR model would allow for the virtual screening of new derivatives, prioritizing the most promising candidates for synthesis and testing.

Development of Predictive QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.orgomicstutorials.com The primary goal is to develop a predictive model that can estimate the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and streamlining the drug discovery process. drugdesign.org

The development of a QSAR model for analogues of 1-(3-(naphthalen-1-yloxy)propyl)piperidine involves several key steps:

Data Set Assembly : A series of structurally related analogues is compiled, for which a consistent measure of biological activity (e.g., IC₅₀, Kᵢ) has been determined against a specific biological target. drugdesign.org This dataset is then typically divided into a larger "training set" for model development and a smaller "test set" for external validation. nih.gov

Descriptor Calculation : For each molecule in the dataset, a wide array of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). bbau.ac.in

Model Generation : Statistical methods are employed to build an equation that links a subset of the calculated descriptors to the observed biological activity. bbau.ac.in A common approach is Multiple Linear Regression (MLR), often coupled with a variable selection method like a Genetic Algorithm (GA), to identify the most relevant descriptors and prevent overfitting. nih.gov Other machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can also be utilized to capture complex, non-linear relationships. researchgate.net

For a hypothetical series of piperidine analogues, the resulting QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C) where pIC₅₀ is the negative logarithm of the biological activity, c₁, c₂, and c₃ are coefficients determined by the regression analysis, and Descriptors A, B, and C represent specific molecular properties that influence activity.

Step in QSAR Model Development Description Example for Piperidine Analogues
1. Data Set Assembly Compiling a series of compounds with measured biological activity. A set of 50 piperidine derivatives with measured inhibitory concentrations (IC₅₀) against a target enzyme.
2. Descriptor Calculation Computing numerical values representing molecular properties. Calculation of descriptors such as molecular weight, LogP (hydrophobicity), topological surface area, and specific 3D steric fields.
3. Variable Selection Identifying the most statistically relevant descriptors to include in the model. Using a Genetic Algorithm to select a small subset of descriptors that best correlate with biological activity.
4. Model Generation Creating a mathematical equation linking descriptors to activity. Applying Multiple Linear Regression (MLR) to the selected descriptors to generate a predictive equation for pIC₅₀.

Validation and Interpretation of QSAR Parameters

A QSAR model is only useful if it is statistically robust and predictive. Therefore, rigorous validation is a critical and mandatory step. nih.gov Validation assesses the model's reliability, stability, and ability to make accurate predictions for new compounds. nih.gov

Model Validation is typically performed through two main processes:

Internal Validation : This process assesses the stability and robustness of the model using only the training set data. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound at a time, rebuilds the model with the remaining data, and predicts the activity of the removed compound. nih.gov The resulting cross-validated correlation coefficient (Q²) is a key metric of internal predictive power. nih.gov

External Validation : This is considered the most stringent test of a model's predictive capability. nih.gov The model, which was built using only the training set, is used to predict the biological activities of the compounds in the test set (which were not used in model generation). The predictive R² (R²_pred) value quantifies how well the model's predictions correlate with the actual experimental values for the test set. nih.gov

Interpretation of QSAR Parameters involves analyzing the descriptors included in the final validated model to gain mechanistic insights. The sign and magnitude of each descriptor's coefficient in the QSAR equation indicate the nature and importance of its influence on biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity (like LogP) would suggest that increasing lipophilicity in a certain region of the molecule enhances activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a particular position are detrimental to activity. This interpretation helps medicinal chemists understand the SAR at a molecular level and guides the rational design of more potent analogues. drugdesign.org

Validation Parameter Symbol Description Significance
Coefficient of Determination Measures the goodness-of-fit of the model for the training set data. A value closer to 1.0 indicates a stronger correlation between the model's calculated values and the experimental data.
Cross-validated R² Q² or R²_cv Derived from internal validation (e.g., leave-one-out), it measures the model's internal predictive ability. A high Q² (typically > 0.5) suggests the model is robust and not a result of chance correlation. nih.gov
Predictive R² R²_pred Derived from external validation, it measures the model's ability to predict the activity of an independent test set. A high R²_pred (typically > 0.6) indicates good external predictability, which is the ultimate goal of a QSAR model. nih.gov
Root Mean Square Error RMSE Represents the standard deviation of the residuals (prediction errors). A lower RMSE value indicates a smaller difference between predicted and experimental values, signifying higher accuracy.

Molecular Dynamics Simulations for Ligand-Target Interactions

While QSAR models predict what structural features influence activity, Molecular Dynamics (MD) simulations can reveal how and why. MD is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing a detailed, dynamic view of a ligand interacting with its biological target (e.g., a receptor or enzyme). nih.gov

For a ligand like 1-(3-(naphthalen-1-yloxy)propyl)piperidine, MD simulations begin with a static binding pose, often obtained from molecular docking studies. This ligand-protein complex is then placed in a simulated physiological environment, including water molecules and ions, and the system is allowed to evolve according to the laws of classical mechanics. researchgate.net

By analyzing the resulting trajectory—the "movie" of molecular motion—researchers can:

Assess Binding Stability : The stability of the ligand in the binding pocket is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable, low RMSD value suggests that the ligand maintains a consistent binding mode. researchgate.net

Identify Key Interactions : MD simulations can map the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and ionic interactions. The persistence of these interactions over time can be monitored to identify the most crucial contacts for stable binding. nih.gov

Analyze Conformational Changes : Both the ligand and the protein are flexible. MD simulations can show how the protein might change its shape to accommodate the ligand (induced fit) and what conformations the ligand prefers within the binding site. The flexibility of different parts of the protein can be assessed using the Root Mean Square Fluctuation (RMSF). researchgate.net

These simulations provide invaluable, atomistic-level insights that complement experimental data and QSAR models. They help to rationalize observed SAR, explain the effects of specific mutations in the target protein, and guide the design of new analogues with optimized interactions for enhanced affinity and specificity. benthamdirect.com

MD Simulation Analysis Metric/Technique Information Gained
Complex Stability Root Mean Square Deviation (RMSD) Assesses the overall stability of the ligand's position and the protein's structure over time. Low, stable RMSD indicates equilibrium.
Residue Flexibility Root Mean Square Fluctuation (RMSF) Identifies which parts of the protein are flexible or rigid. High RMSF in binding site residues may indicate important dynamic interactions.
Key Interactions Interaction Fraction / H-bond analysis Quantifies the percentage of simulation time that specific interactions (hydrogen bonds, hydrophobic contacts) are maintained.
Binding Energy MM/PBSA or MM/GBSA Estimates the free energy of binding for the ligand-protein complex, allowing for a theoretical comparison of binding affinities between different ligands.

Table of Compounds

Compound Name
This compound

Preclinical Pharmacological Investigations

In Vitro Pharmacodynamic Studies

In vitro studies are crucial for determining the direct effects of a compound on specific biological targets.

Enzyme Inhibition Assays (e.g., NAAA, Cholinesterases, Lipoxygenase)

To assess the potential of 1-(3-Naphthalen-1-yloxypropyl)piperidine as an enzyme inhibitor, a series of assays would be required.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: NAAA is a lysosomal enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a therapeutic strategy for pain and inflammation. An in vitro assay using purified NAAA or cell lysates containing the enzyme would be performed. The activity of the enzyme would be measured in the presence of varying concentrations of this compound to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat conditions like Alzheimer's disease. The inhibitory activity of the compound against both AChE and BChE would be evaluated using colorimetric assays, such as the Ellman's method. This would allow for the determination of IC50 values and potentially the inhibition constant (Ki) to understand the compound's potency and selectivity.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. LOX inhibitors are investigated for their anti-inflammatory potential. The effect of this compound on LOX activity would be assessed using spectrophotometric assays that measure the formation of conjugated dienes from a fatty acid substrate like linoleic or arachidonic acid.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

Since no experimental data is available, the following table is a template illustrating how such data would be presented.

Enzyme TargetIC50 (µM)Ki (µM)Inhibition Type
NAAAData not availableData not availableData not available
Acetylcholinesterase (AChE)Data not availableData not availableData not available
Butyrylcholinesterase (BChE)Data not availableData not availableData not available
5-Lipoxygenase (5-LOX)Data not availableData not availableData not available

Cellular Efficacy and Degradation Studies (e.g., PROTAC applications)

The piperidine (B6355638) and naphthalene (B1677914) moieties are found in various biologically active molecules, including those used in targeted protein degradation technologies like proteolysis-targeting chimeras (PROTACs).

PROTAC Applications: PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The piperidine scaffold can be incorporated into the linker of PROTACs. To investigate the potential of this compound in this context, it could be evaluated as a component of a PROTAC.

Cellular Degradation Studies: If incorporated into a PROTAC, the efficacy of the resulting molecule would be assessed in cell-based assays. These studies would measure the degradation of the target protein in the presence of the PROTAC. Key parameters determined would be the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Interactive Data Table: Hypothetical Cellular Degradation Data

This table serves as an example of how cellular degradation data would be displayed.

Target ProteinPROTAC ConstructCell LineDC50 (nM)Dmax (%)
Data not availableData not availableData not availableData not availableData not available

In Vivo Preclinical Models for Therapeutic Potential

In vivo studies in animal models are essential to understand the physiological effects of a compound and its therapeutic potential.

Evaluation in Animal Models of Nociceptive and Neuropathic Pain

Given the structural motifs present in the compound, which are found in some centrally acting agents, evaluating its effects on pain is a logical step.

Nociceptive Pain Models: These models assess the response to acute painful stimuli. Common tests include the hot-plate test and the tail-flick test, where the latency to a thermal stimulus is measured. An increase in latency would suggest an analgesic effect.

Neuropathic Pain Models: These models mimic chronic pain states caused by nerve injury. Examples include the chronic constriction injury (CCI) or spared nerve injury (SNI) models. The efficacy of the compound would be evaluated by measuring its ability to reverse mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments, or thermal hyperalgesia.

Investigation in Other Preclinical Disease Models (e.g., inflammatory conditions, CNS disorders)

The potential anti-inflammatory or central nervous system (CNS) effects of the compound would be explored in relevant animal models.

Inflammatory Conditions: The carrageenan-induced paw edema model is a standard method to assess acute anti-inflammatory activity. The compound would be administered to animals, and the reduction in paw swelling would be measured over time.

CNS Disorders: Depending on initial screening results, the compound could be tested in models of anxiety (e.g., elevated plus-maze), depression (e.g., forced swim test), or other CNS-related conditions to explore its psychopharmacological profile.

Preclinical Pharmacokinetic and Metabolic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for its development.

Pharmacokinetic Studies: Following administration to animals (e.g., rats or mice) via different routes (e.g., intravenous and oral), blood samples would be collected at various time points. The concentration of the compound in the plasma would be measured to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd).

Metabolic Profiling: In vitro studies using liver microsomes or hepatocytes would be conducted to identify the major metabolic pathways and the enzymes responsible for the compound's metabolism (e.g., cytochrome P450 enzymes). In vivo studies would involve analyzing urine and feces to identify the metabolites formed.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters in Rats

This table illustrates how pharmacokinetic data would be presented.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
IntravenousData not availableData not availableData not availableData not availableData not available
OralData not availableData not availableData not availableData not availableData not available

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Advanced 1-(3-Naphthalen-1-yloxypropyl)piperidine Analogues with Enhanced Selectivity

The rational design of new analogues of this compound is a key area of future research, focusing on enhancing selectivity for specific biological targets, primarily sigma receptors (σR). Structure-activity relationship (SAR) studies have established that the piperidine (B6355638) moiety is a crucial structural element for high affinity at the sigma-1 (σ1) receptor. nih.govnih.gov Modifications to this core structure, the linker, and the naphthalene (B1677914) ring are being systematically explored to fine-tune binding affinity and selectivity over other receptors, such as the sigma-2 (σ2) subtype. unict.it

Key strategies in the design of advanced analogues include:

Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can confer optimal interaction with the σ1 subtype. uniba.it For instance, replacing the piperidine ring with a piperazine (B1678402) moiety can drastically alter the affinity and selectivity profile. nih.govunict.it

Varying the Linker Length: The length of the alkyl chain connecting the naphthalene and piperidine rings significantly impacts receptor affinity. Studies on similar compounds have shown that extending the linker from one to three carbons can result in a logarithmic decrease in σ1 receptor affinity while maintaining selectivity over the σ2 subtype. unict.it

Substitution on the Naphthalene Moiety: Altering the substitution pattern on the aromatic naphthalene ring is another critical strategy. This can influence hydrophobic interactions within the receptor's binding pocket, thereby modulating both potency and selectivity. nih.gov

The synthesis of these rationally designed analogues often involves multi-step chemical processes. A common synthetic route includes the N-alkylation of piperidine with a suitable iodopropyl intermediate, which can be generated in situ using a modified Finkelstein reaction to enhance reactivity. nih.gov Various synthetic methodologies are continuously being developed to create diverse libraries of these compounds for pharmacological screening. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Piperidine Analogues

Structural ModificationEffect on Receptor BindingReference
Replacement of Piperidine with PiperazineCan decrease σ1 receptor affinity while altering selectivity profile. nih.govunict.it
Extension of Alkyl Linker ChainMay lead to a decrease in σ1 receptor affinity. unict.it
Substitution on the Aromatic RingPivotal role in binding affinity and selectivity for target receptors. researchgate.net
Introduction of 4-methyl on Piperidine RingCan confer optimal interaction with the σ1 receptor subtype. uniba.it

Exploration of Novel Therapeutic Areas and Target Identification

While research has heavily focused on the interaction of this compound derivatives with sigma receptors for applications in neuropathic pain and neurological disorders, new research is aimed at identifying novel therapeutic targets and expanding their clinical applications. nih.govunict.it

The σ1 receptor, identified as a chaperone protein, modulates various neurotransmitter systems, making its ligands potential therapeutic agents for a range of neuropsychiatric and neurodegenerative conditions. nih.gov Beyond sigma receptors, ligands based on the phenoxypropyl piperidine scaffold have shown affinity for other important central nervous system (CNS) targets. For example, analogues have been developed as potent agonists for the ORL1 (NOP) receptor, indicating potential applications in pain management distinct from traditional opioids. nih.govresearchgate.net Furthermore, dual-affinity ligands targeting both histamine (B1213489) H3 and σ1 receptors have been identified as promising antinociceptive agents, suggesting a breakthrough in developing novel pain therapies. nih.gov

Emerging research also points towards completely new therapeutic avenues. For instance, derivatives based on an N-arylpiperidine-3-carboxamide scaffold have been identified for their ability to induce a senescence-like phenotype in human melanoma cells, opening up possibilities in oncology. nih.gov This highlights the scaffold's versatility and the potential for identifying completely new biological targets and therapeutic uses through systematic screening and target deconvolution efforts.

Table 2: Potential Molecular Targets and Associated Therapeutic Areas

Molecular TargetPotential Therapeutic AreaReference
Sigma-1 (σ1) ReceptorNeuropathic pain, Neurodegenerative diseases, Psychiatric disorders nih.govunict.it
Sigma-2 (σ2) ReceptorCancer, Neurological disorders nih.gov
ORL1 (NOP) ReceptorPain management nih.govresearchgate.net
Histamine H3 ReceptorPain management (especially dual H3/σ1 ligands) nih.gov
Mu Opioid Receptor (MOR)Pain management researchgate.net
Cellular Senescence PathwaysMelanoma and other cancers nih.gov

Integration of Cutting-Edge Computational and Experimental Methodologies

The development of advanced this compound analogues is increasingly reliant on the synergy between computational modeling and experimental validation. This integrated approach accelerates the design-synthesis-testing cycle and provides deeper insights into the molecular mechanisms of action.

Computational techniques play a crucial role in the initial design phase.

Molecular Docking and Dynamics: These simulations are used to predict the binding poses of novel ligands within the active site of target receptors like the σ1 receptor. unict.itresearchgate.net They help elucidate key interactions, such as hydrophobic and hydrogen-bonding patterns, that are critical for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. rsc.org These statistically significant models can then be used to predict the potency of virtual compounds before their synthesis, prioritizing the most promising candidates.

These in silico predictions are then validated and refined through a suite of experimental methodologies.

Radioligand Binding Assays: These are the gold standard for determining the binding affinity (Ki values) of the synthesized compounds for their intended targets and for assessing selectivity by testing against a panel of other receptors. uniba.it

Functional Assays: To determine whether a ligand acts as an agonist or antagonist, functional assays are employed. These can include measuring second messenger responses, such as cyclic AMP biosynthesis or intracellular calcium flux. nih.govnih.gov

In Vivo Models: The most promising compounds from in vitro testing are advanced to in vivo animal models to evaluate their efficacy in disease states, such as models of neuropathic pain or neurodegeneration. unict.it

This iterative process, where computational predictions guide synthesis and experimental results feed back to refine the computational models, is essential for the efficient discovery of next-generation therapeutics based on the this compound scaffold.

Development of this compound Derivatives as Chemical Probes for Biological Research

Beyond their direct therapeutic potential, derivatives of this compound are being developed as sophisticated chemical probes. These specialized tools are designed to investigate biological systems with high precision, enabling researchers to study the role and function of specific target proteins in their native environment.

A significant opportunity lies in leveraging the inherent fluorescent properties of the naphthalene group. mdpi.com Naphthalene derivatives are known to function as fluorophores, and by strategically modifying the this compound scaffold, it is possible to create "turn-on" fluorescent probes. researchgate.net Such probes could be designed to exhibit a change in their fluorescence properties upon binding to their target receptor (e.g., the σ1 receptor). This would allow for real-time visualization of receptor distribution, trafficking, and dynamics within living cells using advanced microscopy techniques, providing invaluable insights into cellular signaling pathways. researchgate.net

Another powerful application is the development of radiolabeled analogues for use in Positron Emission Tomography (PET) imaging. By incorporating a positron-emitting isotope (such as carbon-11 (B1219553) or fluorine-18) into the molecule, researchers can create radiotracers that allow for the non-invasive visualization and quantification of target receptor density in the living brain. This is particularly valuable for studying the role of σ1 receptors in neurological diseases and for confirming target engagement during the clinical development of new drugs. The development of such chemical probes represents a critical step in translating basic research findings into clinically relevant applications. rsc.org

Q & A

Q. What are the optimized synthetic routes for 1-(3-Naphthalen-1-yloxypropyl)piperidine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of this compound can be optimized through nucleophilic substitution or coupling reactions. A common approach involves reacting naphthalen-1-ol derivatives with a piperidine-containing alkylating agent (e.g., 3-chloropropylpiperidine) under basic conditions. Catalysts such as nickel or palladium may enhance regioselectivity and yield . Adjusting reaction parameters like solvent polarity (e.g., dioxane vs. THF), temperature (60–80°C), and base strength (e.g., potassium phosphate) can improve efficiency. For example, substituting NaH for milder bases reduces side reactions in sensitive intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural validation requires a combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . Key NMR signals include the naphthalene aromatic protons (δ 7.2–8.3 ppm) and the piperidine methylene groups (δ 1.4–2.8 ppm). IR peaks for C-O-C ether linkages (~1250 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹) confirm functional groups . X-ray crystallography, as demonstrated for analogous naphthalene-piperidine hybrids, provides definitive stereochemical assignments .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize in vitro assays targeting receptors common to piperidine derivatives, such as serotonin (5-HT) or dopamine receptors. Use competitive binding assays with radiolabeled ligands (e.g., [3H]-spiperone for dopamine D2 receptors) . Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) identifies nonspecific toxicity. Dose-response curves (1 nM–100 µM) guide IC50 calculations .

Advanced Research Questions

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and ADMET prediction tools (e.g., ADMET Predictor™) analyze logP, plasma protein binding, and blood-brain barrier permeability. Molecular descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors correlate with bioavailability . Validate predictions using in vitro Caco-2 cell permeability assays and hepatic microsomal stability tests .

Q. How can discrepancies in reported biological activity data for piperidine-naphthalene derivatives be systematically addressed?

  • Methodological Answer : Discrepancies often arise from purity variations or assay conditions . Implement orthogonal purity assessments (HPLC ≥95%, LC-MS) and standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) . Meta-analyses of published IC50 values, adjusting for assay type (e.g., fluorescence vs. radiometric), resolve inconsistencies. Cross-validate findings using isogenic cell lines to eliminate genetic variability .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer : Combine target deconvolution techniques:
  • Molecular docking (AutoDock Vina) to predict binding affinities for GPCRs or ion channels .
  • CRISPR-Cas9 knockout of candidate targets (e.g., 5-HT receptors) to confirm functional relevance .
  • Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment, highlighting pathways like cAMP/PKA .

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